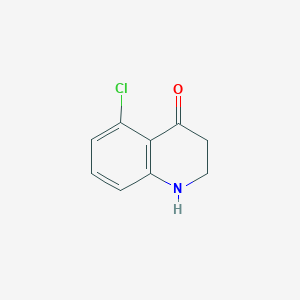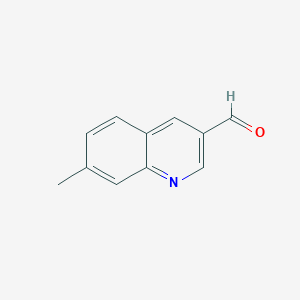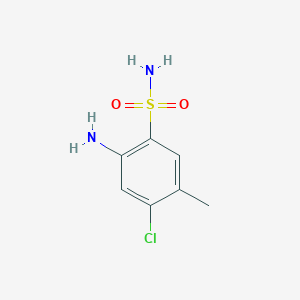
4-(4-Nitrophenyl)butan-2-on
Übersicht
Beschreibung
4-(4-Nitrophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Nitrophenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von 4-Hydroxy-4-(4-nitrophenyl)butan-2-on
Diese Verbindung wird bei der Synthese von 4-Hydroxy-4-(4-nitrophenyl)butan-2-on unter Verwendung von p-Nitrobenzaldehyd und Aceton in wässrigen Mizellenmedien mit L-Prolin verwendet . Das Verfahren beinhaltet asymmetrische Aldolreaktionen, die von Aminosäuren in Wasser katalysiert werden . Ziel dieser Forschung war es, den Einsatz organischer Lösungsmittel vollständig zu eliminieren . Dies wurde durch den Einsatz von Tensiden erreicht, die organische Verbindungen in Wasser lösen . In diesem Fall wurde Cetyltrimethylammoniumbromid (CTAB) als Tensid verwendet, um das Substrat p-Nitrobenzaldehyd (PNB) zu lösen und in dieser wässrigen Mizellenlösung eine L-Prolin-katalysierte Aldolreaktion durchzuführen .
Chemoenzymatische Synthese von bakteriellen O-Antigenen
4-(4-Nitrophenyl)-1-butanol, ein Derivat von 4-(4-Nitrophenyl)butan-2-on, wurde bei der chemoenzymatischen Synthese von bakteriellen O-Antigenen aus Salmonella-Serogruppe E1, 3-O-(4-O-β-D-mannopyranosyl-α-L-rhamnopyranosyl)-α-D-galactose verwendet . Dies unterstreicht das Potenzial der Verbindung im Bereich der Mikrobiologie und Immunologie.
Wirkmechanismus
Target of Action
It is known to participate in elimination and substitution reactions .
Mode of Action
4-(4-Nitrophenyl)butan-2-one undergoes spontaneous solvolysis reactions via carbanion and carbocation intermediates . These substitution and elimination reactions are concluded to be of concerted SN2 type and irreversible E1cB type, respectively . The spontaneous formation of alkene from the chloride 1-CI is suggested to occur by a water-promoted E1cB reaction .
Biochemical Pathways
The compound is involved in the aldol reaction, a type of organic reaction in which an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone . This reaction is catalyzed by amino acids in water .
Pharmacokinetics
The compound’s solubility in water can be enhanced using surfactants, which could potentially impact its bioavailability .
Result of Action
The result of the action of 4-(4-Nitrophenyl)butan-2-one is the formation of a β-hydroxy aldehyde or ketone via the aldol reaction . This reaction is a key step in many organic synthesis processes .
Action Environment
Environmental factors such as the presence of water and surfactants can influence the action of 4-(4-Nitrophenyl)butan-2-one . For instance, the use of cetyl trimethyl ammonium bromide (CTAB) as a surfactant can solubilize the substrate p-nitrobenzaldehyde (PNB) and allow for the L-proline catalyzed aldol reaction to occur in an aqueous micellar solution .
Eigenschaften
IUPAC Name |
4-(4-nitrophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCIKEHCNRRAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481726 | |
| Record name | 4-(4-Nitrophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30780-19-9 | |
| Record name | 4-(4-Nitrophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of base-promoted HF elimination from 4-fluoro-4-(4-nitrophenyl)butan-2-one?
A: Research using multiple isotope effects, including leaving group (¹⁸F/¹⁹F) KIE, has shown that the base-promoted elimination of hydrogen fluoride from 4-fluoro-4-(4-nitrophenyl)butan-2-one in aqueous solution proceeds via an E1cB mechanism [, ]. This was determined by analyzing the primary and secondary deuterium KIEs in conjunction with the fluorine KIEs for various bases (formate, acetate, and imidazole). The lack of H/D exchange during the reaction further supports this conclusion [, ].
Q2: Can the catalytic activity of enzymes be influenced by 4-(4-nitrophenyl)butan-2-one?
A: While not directly addressed in the provided papers, research suggests that 4-(4-nitrophenyl)butan-2-one's analog, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, can act as a competitive inhibitor for enzymes modified through molecular imprinting using a transition-state analogue []. This indicates potential for influencing enzymatic activity.
Q3: How is 4-hydroxy-4-(4-nitrophenyl)butan-2-one synthesized in an environmentally friendly way?
A: 4-hydroxy-4-(4-nitrophenyl)butan-2-one can be synthesized using an aldol reaction between p-nitrobenzaldehyde and acetone catalyzed by L-proline in an aqueous micellar media with cetyl trimethyl ammonium bromide (CTAB) as a surfactant []. This method eliminates the need for organic solvents, making it more environmentally friendly [].
Q4: Can ionic liquids be used to improve the catalytic efficiency of L-proline in the synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one?
A: Yes, research demonstrates that both chiral and non-chiral ionic liquids can interact with L-proline through supramolecular interactions []. These interactions can enhance the catalytic activity of L-proline in the aldol reaction between p-nitrobenzaldehyde and acetone, leading to more efficient synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one []. The choice of ionic liquid can also influence the enantioselectivity of the reaction [].
Q5: Are there any known natural sources for compounds structurally similar to 4-(4-nitrophenyl)butan-2-one?
A: While not directly addressed in the provided research, it is worth noting that a structurally similar compound, exhibiting cytotoxic activity, has been isolated from the terrestrial actinomycete, Streptomyces collinus [, ]. This suggests that natural sources might offer structurally analogous compounds with potential biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1601015.png)
![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)







